molecular formula C14H17NOS2 B13760394 5-Butyl-3-(p-tolyl)rhodanine CAS No. 23522-46-5

5-Butyl-3-(p-tolyl)rhodanine

Cat. No.: B13760394
CAS No.: 23522-46-5
M. Wt: 279.4 g/mol
InChI Key: KRPHCIFQNKKRFF-UHFFFAOYSA-N
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Description

5-Butyl-3-(p-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine ring with a butyl group at the 5-position and a p-tolyl group at the 3-position, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(p-tolyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde under basic conditions. One common method is the Knoevenagel condensation, where rhodanine reacts with p-tolualdehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually carried out in a solvent like ethanol or under solvent-free conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(p-tolyl)rhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Butyl-3-(p-tolyl)rhodanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may cause cell cycle arrest and induce apoptosis by affecting DNA replication and repair mechanisms. It can also inhibit specific enzymes or proteins involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3-(p-tolyl)rhodanine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its butyl and p-tolyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

23522-46-5

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

5-butyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17NOS2/c1-3-4-5-12-13(16)15(14(17)18-12)11-8-6-10(2)7-9-11/h6-9,12H,3-5H2,1-2H3

InChI Key

KRPHCIFQNKKRFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C

Origin of Product

United States

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